molecular formula C21H26FN3O4S B2500679 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 897618-23-4

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2500679
CAS RN: 897618-23-4
M. Wt: 435.51
InChI Key: YFXMSJDSTVGSKM-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide, also known as FPEA, is a compound that has been extensively studied for its potential therapeutic applications. FPEA belongs to the class of compounds known as piperazine derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Biological Screening and Fingerprint Applications

In the study by Khan et al. (2019), a series of sulfonamides and alkylated piperazine derivatives, related structurally to N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide, were synthesized and screened for antibacterial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities. Additionally, the study explored the application of these compounds in latent fingerprint analysis, where one compound exhibited good stickiness and rhythm for detecting fingerprints on various flat surfaces, suggesting its utility in forensic science (Khan et al., 2019).

Radiolabeled Compounds for PET Imaging

Plenevaux et al. (2000) discussed the research involving [(18)F]p-MPPF, a radiolabeled antagonist for studying 5-HT(1A) receptors using positron emission tomography (PET). This compound shares structural features with this compound and showcases the potential of such derivatives in neuroimaging to investigate the serotonergic neurotransmission in various animal models and humans (Plenevaux et al., 2000).

Analytical Derivatization in Liquid Chromatography

A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, which includes a fluorophore for sensitive detection and a substituted piperazine that can be removed after derivatization. This research highlights the application of piperazine derivatives in improving the analytical capabilities of liquid chromatography, which could be relevant for compounds like this compound (Wu et al., 1997).

Development of Antihistamine Compounds

Arlette (1991) discussed the piperazine antihistamine cetirizine, highlighting the broader class of piperazine derivatives' potential in developing selective H1 histamine receptor antagonists. Such research underscores the therapeutic potential of piperazine-based compounds in treating allergies and allergic reactions (Arlette, 1991).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17-6-8-18(9-7-17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXMSJDSTVGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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